
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is a fluorinated piperidinone derivative. This compound is notable for its unique structural features, which include two fluorine atoms at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 1-position of the piperidinone ring. These structural characteristics impart distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one typically involves the fluorination of a suitable piperidinone precursor. One common method is the direct fluorination of 5-hydroxy-1-methylpiperidin-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 2-position can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3,3-Difluoro-5-oxo-1-methylpiperidin-2-one.
Reduction: Formation of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-ol.
Substitution: Formation of various substituted piperidinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl and carbonyl groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-5-oxo-1-methylpiperidin-2-one: Similar structure but with a ketone group at the 5-position.
3,3-Difluoro-5-hydroxy-1-ethylpiperidin-2-one: Similar structure but with an ethyl group at the 1-position.
3,3-Difluoro-5-hydroxy-1-methylpyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of a piperidinone ring.
Uniqueness
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is unique due to the combination of its fluorine atoms, hydroxyl group, and methyl group, which impart distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H9F2NO2 |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H9F2NO2/c1-9-3-4(10)2-6(7,8)5(9)11/h4,10H,2-3H2,1H3 |
Clave InChI |
MJGIWXLBPZRYHS-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(CC(C1=O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



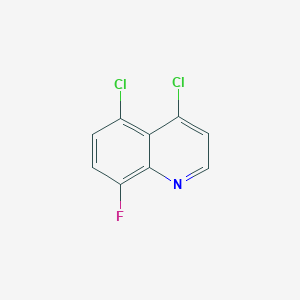
![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
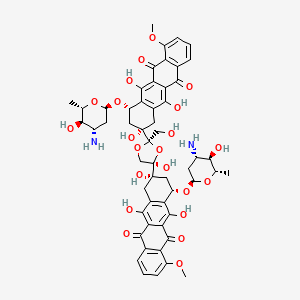

![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
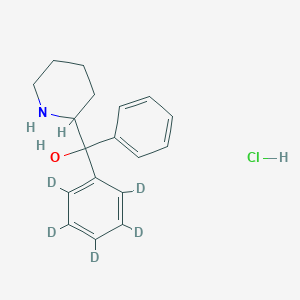
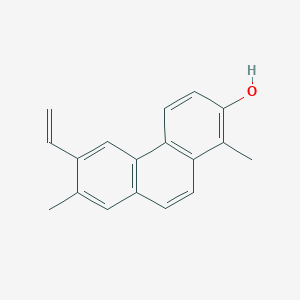
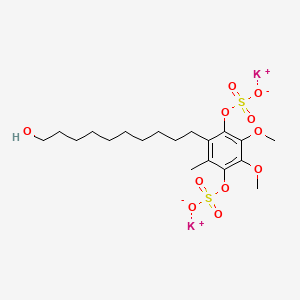
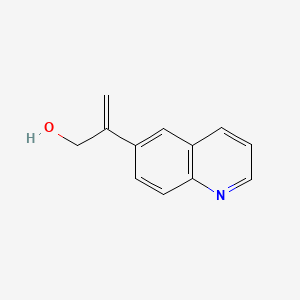
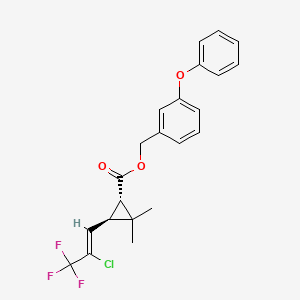
![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
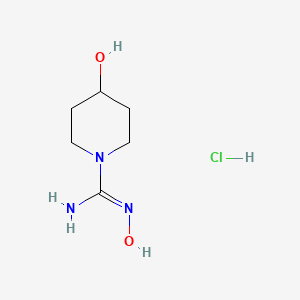
amine](/img/structure/B13449324.png)
